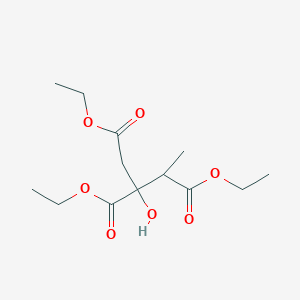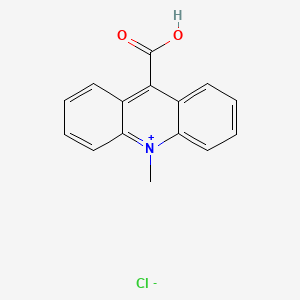
(R)-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate azetidine derivative under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the desired stereochemistry is achieved. The process may involve multiple steps, including the formation of intermediates and subsequent purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
®-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
科学研究应用
®-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound is utilized in the development of agrochemicals and materials with unique properties.
作用机制
The mechanism of action of ®-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethyl)phenylhydrazine hydrochloride
- 4-(Trifluoromethyl)phenylhydrazine
Uniqueness
Compared to similar compounds, ®-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride exhibits unique structural features that contribute to its distinct chemical and biological properties.
属性
分子式 |
C10H11ClF3N |
|---|---|
分子量 |
237.65 g/mol |
IUPAC 名称 |
(2R)-2-[4-(trifluoromethyl)phenyl]azetidine;hydrochloride |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-7(2-4-8)9-5-6-14-9;/h1-4,9,14H,5-6H2;1H/t9-;/m1./s1 |
InChI 键 |
YWQIXVCYXOINPH-SBSPUUFOSA-N |
手性 SMILES |
C1CN[C@H]1C2=CC=C(C=C2)C(F)(F)F.Cl |
规范 SMILES |
C1CNC1C2=CC=C(C=C2)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline](/img/structure/B12937220.png)









![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)
